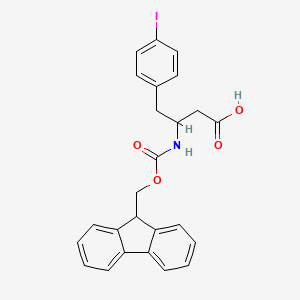
Isopropyl-(3-methyl-indan-1-YL)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl-(3-methyl-indan-1-YL)-amine typically involves the alkylation of 3-methyl-indan-1-amine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Isopropyl-(3-methyl-indan-1-YL)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine-related biological processes and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Isopropyl-(3-methyl-indan-1-YL)-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
3-Methyl-indan-1-amine: A precursor in the synthesis of Isopropyl-(3-methyl-indan-1-YL)-amine.
Isopropyl-indan-1-amine: A structurally similar compound with different substitution patterns.
Indan-1-amine: The parent compound without the methyl and isopropyl groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
3-methyl-N-propan-2-yl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H19N/c1-9(2)14-13-8-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,13-14H,8H2,1-3H3 |
Clave InChI |
ASLZDXYXMMLDLF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=CC=CC=C12)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)


![1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purin-4(5H)-one](/img/structure/B15204215.png)

![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
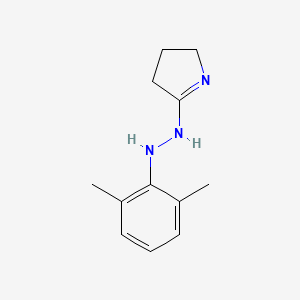
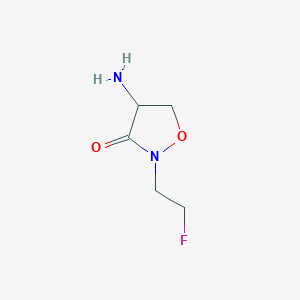
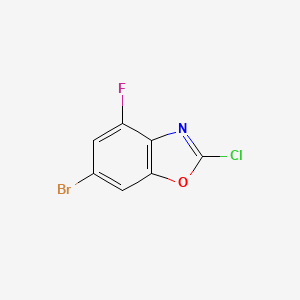
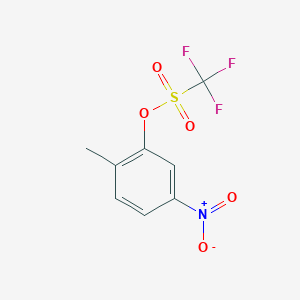
![4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B15204243.png)
![2-(Chloromethyl)benzo[d]oxazole-6-methanol](/img/structure/B15204244.png)
